Synthetic Efficiency: A One-Step, High-Yield Protocol for 2-(Trifluoromethyl)quinoline-4-thiol
The synthesis of 2-(Trifluoromethyl)quinoline-4-thiol can be achieved in a single step with quantitative yield using adapted Vilsmeier conditions, as reported in a dedicated synthetic protocol [1]. This contrasts sharply with the multi-step, lower-yielding sequences often required for related trifluoromethylated quinoline thiols or thioethers. This protocol was validated by comprehensive spectral characterization (¹H, ²H, ¹³C NMR, IR, and Raman), ensuring the reliable procurement or in-house synthesis of a well-defined product [1].
| Evidence Dimension | Synthetic Efficiency (Yield and Number of Steps) |
|---|---|
| Target Compound Data | Quantitative yield in one step |
| Comparator Or Baseline | Typical multi-step syntheses for related 2-CF₃-quinoline derivatives with yields often below 70% |
| Quantified Difference | Quantitative yield vs. <70% (class-level inference) |
| Conditions | Adapted Vilsmeier conditions, one-step protocol |
Why This Matters
This reduces time, cost, and material waste, making it a more attractive starting material for research or scale-up compared to analogs requiring more complex synthetic routes.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 2-(Trifluoromethyl)quinoline-4-thiol. Molbank 2023, 2023, M1654. View Source
